
Jervinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jervinone is a natural alkaloid compound derived from the Veratrum species. It is a metabolite of the Veratrum alkaloid jervine and is known for its significant biological activities. This compound has a molecular formula of C27H37NO3 and a molecular weight of 423.59 g/mol .
Preparation Methods
Jervinone can be prepared through the biotransformation of jervine using the mold Cunninghamella elegans (ATCC 9245). This process involves the fermentation of jervine, resulting in the isolation of (-)-Jervinone as the major metabolite . Additionally, Cunninghamella elegans can epimerize the C-3 position of jervine, producing 3-epi-jervine .
Chemical Reactions Analysis
Jervinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, resulting in new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Jervinone has several scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: this compound is studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: this compound exhibits anti-cancer properties and is investigated for its potential use in cancer treatment.
Industry: This compound is used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
Jervinone exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation. By blocking this pathway, this compound can slow down the growth of certain tumors . Additionally, this compound has been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer effects .
Comparison with Similar Compounds
Jervinone is similar to other Veratrum alkaloids such as jervine, veratramine, and cyclopamine. These compounds share a common C-nor-D-homosteroidal skeleton and exhibit similar biological activities. this compound is unique in its specific interactions with molecular targets and its distinct biological effects .
Similar Compounds
- Jervine
- Veratramine
- Cyclopamine
Properties
CAS No. |
469-60-3 |
|---|---|
Molecular Formula |
C27H37NO3 |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
(3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,5,6,6a,6b,7,8,11a-octahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3,11-dione |
InChI |
InChI=1S/C27H37NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h12,14,16,19-21,23-24,28H,5-11,13H2,1-4H3/t14-,16+,19-,20-,21+,23+,24-,26-,27-/m0/s1 |
InChI Key |
KLTPAUQDYRELPI-WKWNSBFHSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CCC6=CC(=O)CC[C@@]6([C@H]5C(=O)C4=C3C)C)C)NC1 |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CCC6=CC(=O)CCC6(C5C(=O)C4=C3C)C)C)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






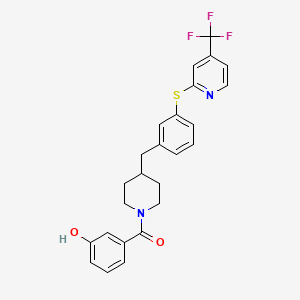


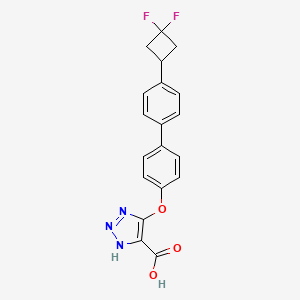

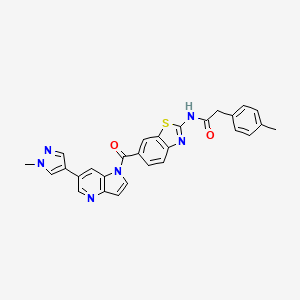

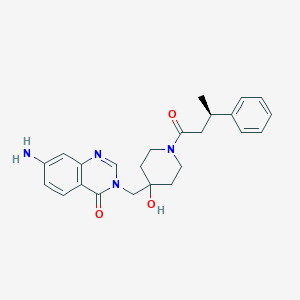
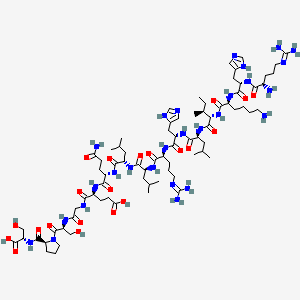
cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid](/img/structure/B15136499.png)
